molecular formula C16H23NO3 B13959876 Methyl 3-(1-benzylpiperidin-3-yl)-3-hydroxypropanoate

Methyl 3-(1-benzylpiperidin-3-yl)-3-hydroxypropanoate

Cat. No.: B13959876
M. Wt: 277.36 g/mol
InChI Key: MEQNVYMPNQKLQL-UHFFFAOYSA-N
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Description

Methyl 3-(1-benzylpiperidin-3-yl)-3-hydroxypropanoate is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state. Piperidine-containing compounds are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(1-benzylpiperidin-3-yl)-3-hydroxypropanoate typically involves the reaction of 1-benzylpiperidine with methyl 3-bromopropanoate under basic conditions. The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(1-benzylpiperidin-3-yl)-3-hydroxypropanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 3-(1-benzylpiperidin-3-yl)-3-hydroxypropanoate has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex piperidine derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals targeting neurological disorders.

    Industry: Utilized in the production of fine chemicals and as a building block in organic synthesis.

Mechanism of Action

The mechanism of action of Methyl 3-(1-benzylpiperidin-3-yl)-3-hydroxypropanoate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. For example, piperidine derivatives have been shown to inhibit cholinesterase enzymes, which are involved in the breakdown of acetylcholine, a neurotransmitter. This inhibition can enhance cholinergic neurotransmission and improve cognitive function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-(1-benzylpiperidin-3-yl)-3-hydroxypropanoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the hydroxyl group allows for additional hydrogen bonding interactions, which can influence its binding affinity to molecular targets .

Properties

Molecular Formula

C16H23NO3

Molecular Weight

277.36 g/mol

IUPAC Name

methyl 3-(1-benzylpiperidin-3-yl)-3-hydroxypropanoate

InChI

InChI=1S/C16H23NO3/c1-20-16(19)10-15(18)14-8-5-9-17(12-14)11-13-6-3-2-4-7-13/h2-4,6-7,14-15,18H,5,8-12H2,1H3

InChI Key

MEQNVYMPNQKLQL-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC(C1CCCN(C1)CC2=CC=CC=C2)O

Origin of Product

United States

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